2-Chloro-N-(2-fluoro-4-(trifluoromethyl)benzyl)acetamide
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Overview
Description
2-Chloro-N-(2-fluoro-4-(trifluoromethyl)benzyl)acetamide is an organic compound characterized by the presence of chloro, fluoro, and trifluoromethyl groups attached to a benzyl acetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-fluoro-4-(trifluoromethyl)benzyl)acetamide typically involves the reaction of 2-fluoro-4-(trifluoromethyl)benzylamine with chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2-fluoro-4-(trifluoromethyl)benzyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or primary amines. Conditions typically involve solvents like dimethylformamide (DMF) or dichloromethane (DCM) and temperatures ranging from room temperature to reflux.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Major Products Formed
Substitution: Depending on the nucleophile, products can include azides, thiols, or secondary amines.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products can include primary amines or alcohols.
Hydrolysis: The major products are the corresponding carboxylic acid and amine.
Scientific Research Applications
2-Chloro-N-(2-fluoro-4-(trifluoromethyl)benzyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-fluoro-4-(trifluoromethyl)benzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro, fluoro, and trifluoromethyl groups can enhance its binding affinity and specificity towards these targets. The compound may inhibit or activate certain pathways, leading to the desired biological or chemical effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(4-(trifluoromethyl)phenyl)acetamide
- 2-Chloro-N-(2-fluoro-5-(trifluoromethyl)benzyl)acetamide
- 2-Chloro-N-(2,4-difluorobenzyl)acetamide
Uniqueness
2-Chloro-N-(2-fluoro-4-(trifluoromethyl)benzyl)acetamide is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the benzyl ring. This unique arrangement can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The trifluoromethyl group, in particular, is known for enhancing metabolic stability and bioavailability, making this compound a valuable candidate for further research and development.
Properties
IUPAC Name |
2-chloro-N-[[2-fluoro-4-(trifluoromethyl)phenyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF4NO/c11-4-9(17)16-5-6-1-2-7(3-8(6)12)10(13,14)15/h1-3H,4-5H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUPBIYKBZLBTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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